![molecular formula C10H11N3S2 B3023560 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-05-9](/img/structure/B3023560.png)
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine, commonly referred to as 5-Phenylsulfanyl-1,3,4-thiadiazol-2-amine, is a synthetic organic compound that has a wide range of biological and pharmacological applications. This compound has been studied extensively for its potential to be used in the synthesis of drugs, as well as its ability to act as a biochemical and physiological agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Phenylsulfanyl-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
1. Structural Analysis and Noncovalent Interactions
Research involving derivatives of 1,3,4-thiadiazole, including compounds structurally similar to 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine, has focused on understanding the crystal structures and noncovalent interactions. Studies like the one conducted by El-Emam et al. (2020) have analyzed adamantane-1,3,4-thiadiazole hybrid derivatives using crystallographic methods and quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the orientation of amino groups and the strength of intermolecular interactions in such compounds, which is crucial for understanding their chemical properties and potential applications (El-Emam et al., 2020).
2. Antimicrobial and Antifungal Properties
Compounds containing the 1,3,4-thiadiazole moiety have shown promising antimicrobial and antifungal properties. Research such as that by Sych et al. (2019) demonstrates the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans. This suggests potential for their use in developing new antimicrobial agents (Sych et al., 2019).
3. Synthesis and Biological Activity of Azo Dye Derivatives
In the field of organic chemistry and biochemistry, the synthesis and characterization of azo dye derivatives incorporating 5-Phenyl-1,3,4-thiadiazole-2-amine have been explored. Kumar et al. (2013) conducted studies to synthesize heterocyclic azodyes by coupling with different compounds. These dyes were then screened for biological activity, showing potential in various biochemical applications (Kumar et al., 2013).
4. Potential in Anti-inflammatory and Analgesic Therapies
The thiadiazole moiety and its derivatives have been investigated for their potential in anti-inflammatory and analgesic therapies. Research by Kothamunireddy and Galla (2021) synthesized N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which showed significant anti-inflammatory and analgesic activities. This highlights the potential of such compounds in the development of new therapeutic agents (Kothamunireddy & Galla, 2021).
Orientations Futures
The future directions for research on 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by similar 1,3,4-thiadiazole derivatives, this compound may also have potential applications in various fields such as medicine and pharmacology .
Propriétés
IUPAC Name |
5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQZLZKIMDVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589696 | |
| Record name | 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88743-05-9 | |
| Record name | 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



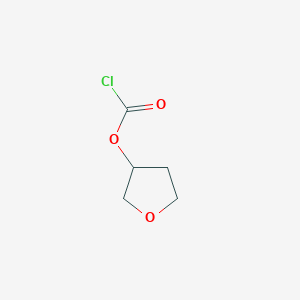



![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)
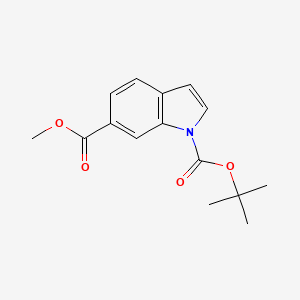
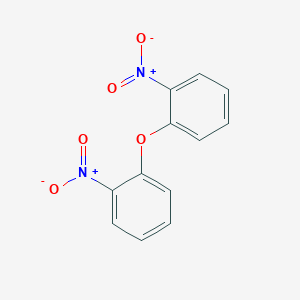
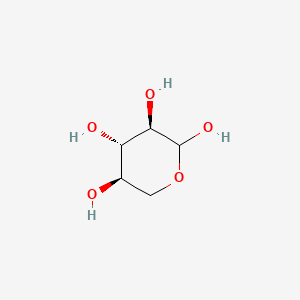


![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
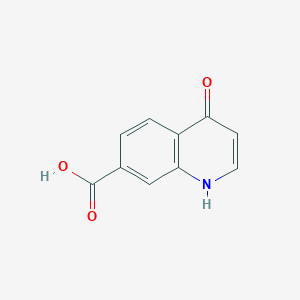

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)